N-[2-(4-chlorophenyl)ethyl]-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-[2-(4-Chlorophenyl)ethyl]-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidinone derivative with a sulfanyl-acetamide side chain and aromatic substituents. Its structure comprises:
- Thieno[3,2-d]pyrimidin-4-one core: A bicyclic scaffold known for kinase inhibition and antitumor activity.
- Sulfanyl-acetamide linkage: Introduces hydrogen-bonding capacity and metabolic stability.
- 4-Chlorophenethyl moiety: A halogenated aryl group that may influence pharmacokinetics and receptor interactions.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O2S2/c1-15-11-16(2)13-19(12-15)28-23(30)22-20(8-10-31-22)27-24(28)32-14-21(29)26-9-7-17-3-5-18(25)6-4-17/h3-6,8,10-13H,7,9,14H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFOIWILCBDRCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCCC4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core substituted with a 4-chlorophenyl group and a sulfanyl acetamide moiety. The molecular formula is , with a molecular weight of 521 g/mol. The presence of the thienopyrimidine structure is significant as it often correlates with diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the thienopyrimidine scaffold.
- Introduction of the chlorophenyl and dimethylphenyl groups.
- Final acetamide formation through reaction with appropriate acylating agents.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar thienopyrimidine derivatives. For instance, compounds with analogous structures have shown significant activity against Gram-positive and Gram-negative bacteria. In vitro testing has demonstrated that modifications to the phenyl substituents can enhance or diminish antimicrobial efficacy.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Compound A | 1 | 2 |
| Compound B | 4 | >64 |
| N-[2-(4-chlorophenyl)ethyl]-2-{...} | TBD | TBD |
Note: TBD indicates that specific data for this compound are not yet available.
Anticancer Potential
The anticancer activity of related thienopyrimidine compounds has been explored extensively. Research indicates that these compounds may induce apoptosis in cancer cell lines through various mechanisms, including inhibition of key signaling pathways involved in cell proliferation and survival.
Case Study:
A study conducted by Fayad et al. (2019) screened a library of compounds on multicellular spheroids to identify potential anticancer agents. Among the tested compounds, those structurally related to N-[2-(4-chlorophenyl)ethyl]-2-{...} exhibited promising results in terms of cytotoxicity against various cancer cell lines.
The biological activity of N-[2-(4-chlorophenyl)ethyl]-2-{...} is hypothesized to involve:
- Inhibition of DNA synthesis: Similar compounds have been shown to interfere with nucleic acid metabolism.
- Protein synthesis inhibition: The presence of sulfanyl groups may contribute to interactions with protein targets critical for cellular function.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogues (Table 1) highlight how substituent variations impact physicochemical and biological properties:
Table 1: Structural Comparison of Thienopyrimidinone Derivatives
Physicochemical Properties
Melting Points and Stability :
Spectral Data :
Elemental Analysis :
Bioactivity and Molecular Networking
- Dereplication Strategies: Molecular networking () clusters compounds by MS/MS fragmentation patterns. The target compound’s structural motifs (e.g., thienopyrimidinone, chlorophenyl) may group it with kinase inhibitors or anti-inflammatory agents .
- Comparative Bioactivity: While direct data are absent, analogues with diaminopyrimidine cores () exhibit hydrogen-bonding interactions critical for enzyme inhibition .
Q & A
Q. What are the critical steps and reaction conditions for synthesizing N-[2-(4-chlorophenyl)ethyl]-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide?
The synthesis typically involves:
- Core Formation : Constructing the thieno[3,2-d]pyrimidin-4-one scaffold via cyclization of substituted thioureas or aminothiophene precursors under reflux conditions (ethanol or DMF, 80–100°C) .
- Sulfanyl Group Introduction : Thiolation using sulfurizing agents (e.g., Lawesson’s reagent) in anhydrous toluene at 110°C .
- Acetamide Coupling : Reacting the sulfanyl intermediate with 2-(4-chlorophenyl)ethylamine via carbodiimide-mediated coupling (DCC/DMAP in DCM, 0–5°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol/water) to achieve >95% purity .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- NMR Spectroscopy : H and C NMR to verify substituent positions and scaffold integrity .
- High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation .
- HPLC-PDA : To assess purity (>98% required for biological assays) .
- X-ray Crystallography : Resolves stereochemical ambiguities; intramolecular N–H⋯N hydrogen bonds stabilize the folded conformation .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the 3,5-dimethylphenyl substituent to the thienopyrimidine core?
Key parameters include:
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling of aryl boronic acids to the core .
- Solvent Effects : Use polar aprotic solvents (DMF or DMSO) to enhance solubility of aromatic intermediates .
- Temperature Control : Stepwise heating (80°C for 12 hours) to minimize side reactions .
- Protection/Deprotection Strategies : Temporary Boc protection of amine groups during coupling steps .
Q. What strategies address contradictions in biological assay data (e.g., varying IC50_{50}50 values across studies)?
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds .
- Solubility Optimization : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation .
- Metabolic Stability Testing : Evaluate hepatic microsomal degradation to identify metabolites interfering with activity .
- Structural Analog Comparison : Compare with derivatives like N-(3-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide to isolate substituent effects .
Q. How do structural modifications (e.g., chloro vs. methyl substituents) influence target selectivity?
- SAR Studies :
- 4-Chlorophenyl ethyl group : Enhances hydrophobic interactions with kinase ATP-binding pockets .
- 3,5-Dimethylphenyl substituent : Reduces off-target effects compared to bulkier groups (e.g., 4-methylphenyl) in analogs .
- Sulfanyl linker : Critical for hydrogen bonding with catalytic lysine residues in kinases (e.g., EGFR) .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinity changes upon substitution .
Q. What methodologies identify potential off-target interactions of this compound?
- In Silico Profiling : Use SwissTargetPrediction or SEA servers to predict off-target kinases .
- Broad-Panel Screening : Test against kinase inhibitor panels (e.g., Eurofins KinaseProfiler) .
- Proteomic Profiling : SILAC-based mass spectrometry to detect protein binding partners in cellular lysates .
Q. How can crystallography data resolve discrepancies in proposed binding conformations?
- Co-crystallization with Targets : Resolve ligand-enzyme complexes (e.g., with EGFR kinase domain) to validate docking poses .
- Hydrogen Bond Analysis : Compare crystal structures of analogs (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) to identify conserved interactions .
Q. What experimental designs mitigate data reproducibility issues in enzyme inhibition assays?
- Strict Buffering : Use HEPES (pH 7.5) with 10 mM MgCl to stabilize kinase activity .
- ATP Concentration Titration : Ensure assays use physiologically relevant ATP levels (1 mM) .
- Blinded Replicates : Perform triplicate measurements by independent researchers .
Q. How can researchers design derivatives with improved metabolic stability?
- Cytochrome P450 Avoidance : Replace metabolically labile groups (e.g., methyl esters) with fluorinated analogs .
- Prodrug Strategies : Introduce phosphate groups on the acetamide moiety for delayed release .
- LogP Optimization : Maintain LogP between 2–4 using substituents like trifluoromethyl to balance permeability and solubility .
Methodological Notes
- Contradictions in Evidence : While PubChem-derived data (e.g., ) provide synthesis protocols, independent validation via peer-reviewed studies (e.g., ) is critical due to variability in reaction scalability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
